molecular formula C40H34N10O7 B13434930 (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

Cat. No.: B13434930
M. Wt: 766.8 g/mol
InChI Key: KKCYAFCJFDFTRF-UHFFFAOYSA-N
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Description

The compound (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and methoxyphenyl groups. The final step involves the formation of the diazen-1-ium-1-olate moiety under specific reaction conditions, such as the use of diazotizing agents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-c]pyridine derivatives, such as:

  • (1Z)-bis({4-[3-carbamoyl-1-(4-hydroxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate
  • (1Z)-bis({4-[3-carbamoyl-1-(4-chlorophenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate

Uniqueness

The uniqueness of (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate lies in its specific functional groups and structural configuration, which confer distinct biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.

Biological Activity

The compound (1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate (CAS Number: 1998079-12-1) is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available research findings, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C40H34N10O7C_{40}H_{34}N_{10}O_{7} and a molecular weight of 766.8 g/mol. The structure features multiple functional groups that contribute to its biological activity, particularly the pyrazolo[3,4-c]pyridine moiety.

PropertyValue
CAS Number1998079-12-1
Molecular FormulaC40H34N10O7
Molecular Weight766.8 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-c]pyridine structure. For instance, derivatives with similar frameworks have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Compounds like MM129 , which share structural similarities with our target compound, exhibit anticancer activity by inhibiting key signaling pathways such as AKT and mTOR, leading to reduced proliferation in cancer cells .
  • Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines demonstrated that these compounds induce apoptosis through caspase activation (caspase 3/7) .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of related compounds reveals that they often outperform traditional chemotherapeutics like cisplatin in terms of efficacy while exhibiting lower toxicity to normal cells:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3bMCF-70.25Induces apoptosis via caspases
Compound 3bMDA-MB-2310.5Alters glucose metabolism
CisplatinMCF-70.5DNA cross-linking

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo derivatives:

  • Study on Apoptosis Induction : A study focusing on compound 3b showed significant induction of apoptosis in both MCF-7 and MDA-MB-231 cell lines through mitochondrial membrane permeabilization and activation of caspases .
  • Xenograft Models : In vivo studies utilizing xenograft models demonstrated that compounds similar to our target molecule significantly inhibited tumor growth in colon cancer models by modulating immune checkpoints such as PD-L1 .

Properties

Molecular Formula

C40H34N10O7

Molecular Weight

766.8 g/mol

IUPAC Name

[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]imino-oxidoazanium

InChI

InChI=1S/C40H34N10O7/c1-56-29-15-11-26(12-16-29)48-35-31(33(44-48)37(41)51)19-21-46(39(35)53)24-5-3-23(4-6-24)43-50(55)28-9-7-25(8-10-28)47-22-20-32-34(38(42)52)45-49(36(32)40(47)54)27-13-17-30(57-2)18-14-27/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52)

InChI Key

KKCYAFCJFDFTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=[N+](C5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)[O-])C(=N2)C(=O)N

Origin of Product

United States

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